3-Nitrobenzidine
Description
3-Nitrobenzidine (CAS No. 61841-39-2) is a nitro-substituted derivative of benzidine (4,4'-diaminobiphenyl), where a nitro (-NO₂) group replaces one hydrogen atom at the 3-position of the biphenyl structure. This compound has been extensively studied for its genotoxic and mutagenic properties, particularly in comparison to benzidine and its halogenated or alkoxy-substituted analogs . Its molecular formula is C₁₂H₉N₃O₂, and it is structurally characterized by the presence of a nitro group in the meta position relative to the amino group on one benzene ring. This compound is primarily utilized in toxicological research to evaluate the impact of nitro substituents on mutagenicity and carcinogenicity profiles .
Properties
CAS No. |
61841-39-2 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-(4-aminophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H11N3O2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H,13-14H2 |
InChI Key |
OESUYYFUIPUBIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])N |
Other CAS No. |
61841-39-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Chemical Properties
The table below summarizes key structural and chemical differences between 3-nitrobenzidine and its analogs:
Key Insights :
- The nitro group in this compound enhances electrophilicity, increasing reactivity compared to benzidine .
- Substitution at the 3-position (vs. 2- or 4-) influences steric and electronic interactions, affecting solubility and metabolic activation .
Mutagenicity and Genotoxicity
Studies using Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9) revealed the following mutagenic trends :
| Compound | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) |
|---|---|---|---|---|
| Benzidine | Low | Moderate | Negligible | Low |
| This compound | Moderate | High | Low | Moderate |
| 3,3'-Dichlorobenzidine | Low | Moderate | Negligible | Low |
| 2-Nitrobenzidine | Low | Moderate | Negligible | Low |
Findings :
- This compound exhibits 2–3× higher mutagenic potency in TA98 (+S9) compared to benzidine, attributed to nitro-reduction generating reactive intermediates .
- 3,3'-Dimethoxybenzidine shows negligible activity, suggesting alkoxy groups may hinder metabolic activation .
Carcinogenicity and Regulatory Status
Key Notes:
- Benzidine and 3,3'-dichlorobenzidine are prioritized in regulatory frameworks due to confirmed carcinogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
